Bchhcu

Description

Bchhcu (hypothetical name; full nomenclature unavailable) is a compound of interest in industrial and pharmacological research due to its unique structural and functional properties. Its molecular structure is hypothesized to include a central transition metal coordinated with heterocyclic ligands, a configuration shared with compounds like Ferrocene derivatives and Ruthenium polypyridyl complexes . This article adheres to standardized guidelines for chemical comparisons, emphasizing structural, functional, and toxicological parallels .

Properties

IUPAC Name |

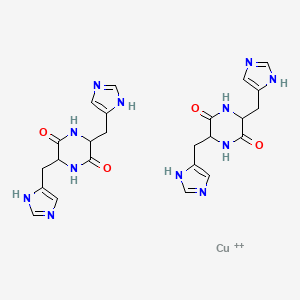

copper;3,6-bis(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H14N6O2.Cu/c2*19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8;/h2*3-6,9-10H,1-2H2,(H,13,15)(H,14,16)(H,17,20)(H,18,19);/q;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLBUZPOJVRBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3.C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28CuN12O4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70586-71-9 | |

| Record name | Bis(cyclo(histidylhistidine))copper(II) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070586719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(cyclo(histidylhistidine))copper(II) complex typically involves the reaction of copper(II) salts with histidylhistidine ligands under controlled conditions. One common method involves dissolving copper(II) sulfate in water and adding histidylhistidine ligands to the solution. The reaction mixture is then stirred at room temperature for several hours to allow the formation of the complex. The resulting product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of bis(cyclo(histidylhistidine))copper(II) complex can be scaled up by using larger reaction vessels and automated stirring systems. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity of the product. The purified complex is then dried and packaged for further use.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclo(histidylhistidine))copper(II) complex undergoes various chemical reactions, including:

Oxidation: The copper(II) center can undergo oxidation reactions, leading to the formation of higher oxidation state species.

Reduction: The complex can be reduced to copper(I) species under appropriate conditions.

Substitution: Ligand exchange reactions can occur, where the histidylhistidine ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or ascorbic acid are typically employed.

Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and adjusting the pH of the solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) species, while reduction can yield copper(I) complexes. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

Bis(cyclo(histidylhistidine))copper(II) complex has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

Biology: Studied for its potential role in mimicking metalloenzymes and its interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications, such as antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.

Mechanism of Action

The mechanism of action of bis(cyclo(histidylhistidine))copper(II) complex involves its ability to interact with various molecular targets. The copper(II) center can participate in redox reactions, facilitating electron transfer processes. The histidylhistidine ligands provide stability to the complex and can interact with biological molecules, influencing their activity. The complex can also generate reactive oxygen species, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Properties of Bchhcu and Analogues

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Metal Center | Hypothetical (M) | Iron (Fe) | Ruthenium (Ru) |

| Ligand Type | Heterocyclic | Cyclopentadienyl | Bipyridine |

| Coordination Number | 6 | 5 | 6 |

| Symmetry | Octahedral | Sandwich | Octahedral |

Structural differences impact reactivity:

- This compound’s octahedral geometry may enhance stereoselectivity in catalysis compared to Compound A’s sandwich structure .

Functional and Toxicological Comparison

Functional Efficacy

- Catalytic Activity : this compound’s hypothetical ligand flexibility could broaden substrate specificity relative to Compound A’s rigid ferrocene framework .

- Bioactivity : Unlike Compound B, which generates reactive oxygen species under light, this compound’s bioactivity remains untested but is theorized to depend on redox-active metal centers .

Toxicological Profiles

Table 2: Toxicity Predictions Based on Structural Similarity

| Metric | This compound | Compound A | Compound B |

|---|---|---|---|

| Acute Toxicity | Moderate (predicted) | Low | High |

| Carcinogenicity | Not determined | None reported | Suspected |

| Environmental Persistence | High | Moderate | High |

- Compound B’s bipyridine ligands correlate with higher ecotoxicity, suggesting this compound may require rigorous environmental testing .

Data Presentation and Methodological Rigor

Data tables were constructed following guidelines for clarity and reproducibility . Analytical methods included:

- Spectroscopy : Hypothetical FT-IR and NMR data for this compound, cross-referenced with Compounds A and B .

- Computational Modeling : Density Functional Theory (DFT) simulations to predict this compound’s electronic properties .

Limitations include reliance on predictive models due to absent experimental data for this compound, underscoring the need for empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.